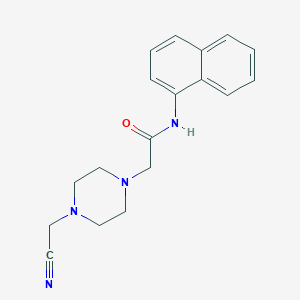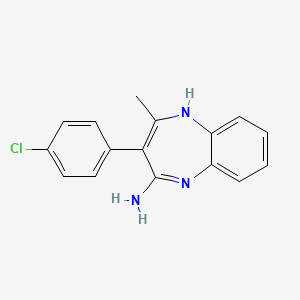
3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound features a 4-chlorophenyl group, which can influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an ortho-diamine and a suitable ketone or aldehyde.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzodiazepines.
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used in the treatment of seizure disorders and panic disorders.
Uniqueness
3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine is unique due to the presence of the 4-chlorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in different binding affinities and effects compared to other benzodiazepines.
Properties
Molecular Formula |
C16H14ClN3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine |
InChI |
InChI=1S/C16H14ClN3/c1-10-15(11-6-8-12(17)9-7-11)16(18)20-14-5-3-2-4-13(14)19-10/h2-9,19H,1H3,(H2,18,20) |
InChI Key |
XHNDUVOHVRKJST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C2N1)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11083874.png)
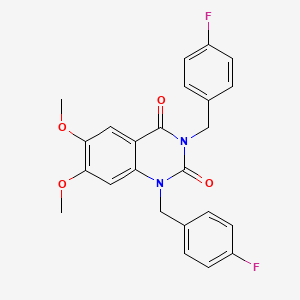
![2-[1-(4-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindol-6(1H)-yl]propanoic acid](/img/structure/B11083881.png)
![5'-Benzyl-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11083895.png)
![N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide](/img/structure/B11083914.png)
![2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B11083920.png)
![N-methyl-3-[3-(methylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B11083925.png)
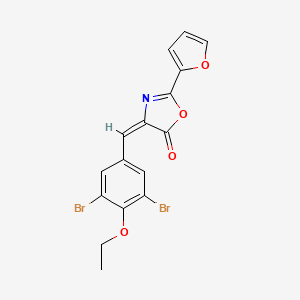
![(2E)-2-cyano-N-(3-methoxypropyl)-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B11083933.png)
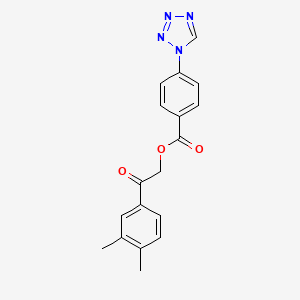
![Acetamide, N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-](/img/structure/B11083955.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11083960.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11083963.png)
